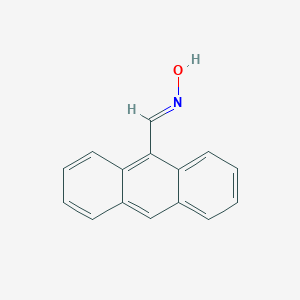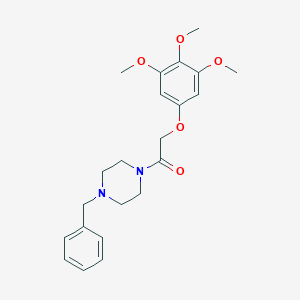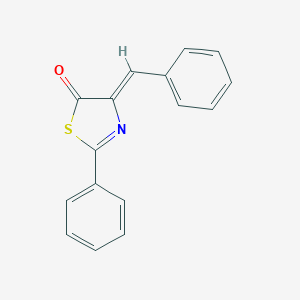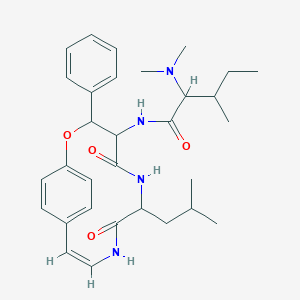![molecular formula C17H8N4S2 B232159 [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline (BTQ) is a heterocyclic compound that has gained significant attention in scientific research due to its potential in various fields.
作用機序
The mechanism of action of [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline in anticancer activity is not fully understood. However, it has been suggested that [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In imaging applications, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline acts as a fluorescent probe by binding to specific biomolecules, such as DNA and proteins, and emitting fluorescence upon excitation.
Biochemical and Physiological Effects:
[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been shown to exhibit low toxicity and high biocompatibility in vitro and in vivo studies. In anticancer activity, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. In imaging applications, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been used to visualize DNA and protein structures in live cells with high specificity and sensitivity.
実験室実験の利点と制限
The advantages of using [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline in lab experiments include its ease of synthesis, low toxicity, and high biocompatibility. However, the limitations of using [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline include its low solubility in water and its potential instability under certain conditions.
将来の方向性
In [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline research include the optimization of synthesis methods to increase yield and purity, the development of new applications in biomedicine, and the exploration of its potential in other scientific fields. Additionally, the development of [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline-based drug delivery systems and the investigation of its potential as a therapeutic agent for various diseases are promising future directions.
In conclusion, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline is a versatile and promising compound that has shown potential in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential in new applications.
合成法
The synthesis of [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline involves a series of chemical reactions, which include the cyclization of 2-(2-bromoethyl)benzo[d]thiazole with 2-aminothiophenol, followed by the reaction with 2-(2-aminoethyl)indole to obtain the final product. The synthesis of [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been optimized to increase the yield and purity of the compound.
科学的研究の応用
[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been extensively studied for its potential in various scientific fields, such as material science, organic electronics, and biomedicine. In material science, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of electronic devices. In organic electronics, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been used as an active layer in organic solar cells, which have shown high efficiency and stability. In biomedicine, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been studied for its potential as an anticancer agent and as a fluorescent probe for imaging applications.
特性
製品名 |
[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline |
|---|---|
分子式 |
C17H8N4S2 |
分子量 |
332.4 g/mol |
IUPAC名 |
21,23-dithia-3,4,5,6-tetrazahexacyclo[11.10.0.02,6.07,12.014,22.015,20]tricosa-1(13),2,4,7,9,11,14(22),15,17,19-decaene |
InChI |
InChI=1S/C17H8N4S2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12(10)22-17(14)23-15(13)16-18-19-20-21(11)16/h1-8H |
InChIキー |
PHNUEICPXRVIQT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=NN=NN24)SC5=C3C6=CC=CC=C6S5 |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C4=NN=NN24)SC5=C3C6=CC=CC=C6S5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)

![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)

![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)
![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)



![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![1-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232106.png)
![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)
